Cas no 175205-75-1 (4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine)

4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an amino group, a cyano group, and a pyridin-3-yl moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of multiple functional groups enhances its reactivity, enabling diverse derivatization pathways. Its pyridine and pyrimidine rings contribute to potential coordination properties, making it useful in ligand design for metal complexes. The compound’s high purity and stability further support its utility in precision organic synthesis and drug discovery efforts.
4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine structure
175205-75-1 structure
Product Name:4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine
CAS No:175205-75-1
MF:C10H7N5
MW:197.196080446243
MDL:MFCD00084876
CID:66005
PubChem ID:3275885
Update Time:2025-06-28

4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine
    • Amino-5-cyano-2-(pyridin-3-yl)pyrimidine
    • 4-amino-2-(3-pyridyl)pyrimidine-5-carbonitrile
    • 4-AMINO-5-CYANO-2-(PYRIDIN-2-YL)PYRIMIDINE
    • 4-AMINO-5-CYANO-2-(PYRIDIN-3-YL)PYRIMIDINE
    • BUTTPARK 302-11
    • BUTTPARK 302-12
    • BUTTPARK 30\02-12
    • BUTTPARK 30\02-11
    • 4-amino-2-(pyridin-3-yl)pyrimidine-5-carbonitrile
    • FT-0617439
    • Maybridge1_007845
    • SB52283
    • 4-Imino-2-(pyridin-3-yl)-1,4-dihydropyrimidine-5-carbonitrile
    • SCHEMBL19553946
    • AKOS005745047
    • 5-Pyrimidinecarbonitrile, 4-amino-2-(3-pyridinyl)-
    • MFCD00084876
    • HMS563M13
    • 175205-75-1
    • PS-3613
    • 4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile
    • CS-0320803
    • DB-026177
    • STL134896
    • G77921
    • 4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine
    • MDL: MFCD00084876
    • Inchi: 1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15)
    • InChI Key: DAPYGRCGMWLPSB-UHFFFAOYSA-N
    • SMILES: N1C(=C(C#N)C=NC=1C1C=NC=CC=1)N

Computed Properties

  • Exact Mass: 197.07000
  • Monoisotopic Mass: 197.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.5A^2
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.38
  • Melting Point: 275°C
  • Boiling Point: 328.6°Cat760mmHg
  • Flash Point: 152.6°C
  • Refractive Index: 1.668
  • PSA: 88.48000
  • LogP: 1.57368

4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 3276
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36/37/39
  • Risk Phrases:R20/21/22

4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine

Chemical Profile of 4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine (CAS No. 175205-75-1)

4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number 175205-75-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and pharmaceutical relevance. The presence of an amino group, a cyano group, and a pyridine substituent at specific positions on the pyrimidine core contributes to its unique chemical properties and potential biological functions.

The molecular structure of 4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine (CAS No. 175205-75-1) consists of a six-membered aromatic ring system with nitrogen atoms at positions 1, 4, and 5. The substitution pattern includes an amino group at position 4, a cyano group at position 5, and a pyridinyl group at position 2, specifically linked to the third position of the pyridine ring. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for drug discovery and development.

In recent years, there has been growing interest in pyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. The combination of an amino group and a cyano group in 4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine (CAS No. 175205-75-1) suggests potential bioactivity as a kinase inhibitor or as a precursor in the synthesis of more complex pharmacophores. The pyridine substituent further enhances the molecule's interactability with biological targets, particularly proteins involved in signal transduction pathways.

One of the most compelling aspects of 4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine (CAS No. 175205-75-1) is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes such as Janus kinases (JAKs), which play crucial roles in inflammatory responses and autoimmune diseases. The structural features of this molecule allow for modifications that can fine-tune its binding affinity and selectivity, making it an attractive candidate for further optimization.

Recent studies have highlighted the importance of 4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine (CAS No. 175205-75-1) in the development of small-molecule drugs with anti-inflammatory properties. By modulating JAK signaling pathways, compounds derived from this scaffold have shown promise in preclinical models of conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to fine-tune the pharmacological profile through structural modifications has positioned this compound as a key intermediate in drug discovery pipelines.

The synthesis of 4-Amino-5-cyano-2-(pyridin-3-yloxy)methyl)-6-methylthiouracil involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. The process typically begins with the functionalization of commercially available pyrimidine precursors, followed by selective introduction of the amino and cyano groups. The final step often involves coupling reactions to attach the pyridine substituent, ensuring regioselectivity and high yield.

The chemical properties of 4-Amino--cyano--(3-pyridinyl)-6-methyluracil make it a valuable reagent in various chemical transformations. Its reactivity with electrophiles and nucleophiles allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This flexibility is particularly useful in medicinal chemistry where rapid access to structurally diverse molecules is essential for identifying lead candidates.

In conclusion, 4-Amino--cyano--(3-pyridinyl)-6-methyluracil (CAS No. 175205--75--1) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential biological activity. Its role as a key intermediate in drug development underscores its importance in addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in future drug discovery efforts.

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